2-Azabicyclo[3.1.0]hexan-4-one
Description
Structural Classification and Nomenclature within Bicyclic Nitrogen Heterocycles
2-Azabicyclo[3.1.0]hexan-4-one belongs to the family of bicyclic nitrogen heterocycles. The nomenclature, following IUPAC guidelines, precisely describes its structure. "Bicyclo" indicates the presence of two rings sharing two or more common atoms. The numbers in the brackets, [3.1.0], denote the number of atoms in the bridges connecting the two bridgehead atoms. In this case, there are three atoms in the longest bridge, one in the next, and zero atoms in the shortest bridge, which signifies a fused ring system. The prefix "2-aza" specifies that a nitrogen atom replaces a carbon at the second position of the bicyclic system, and the suffix "-4-one" indicates a ketone group at the fourth position.
This rigid, strained ring system imparts specific conformational constraints on the molecule, which is a key feature influencing its chemical reactivity and biological activity. The fusion of the five-membered pyrrolidinone ring with a three-membered cyclopropane (B1198618) ring creates a unique spatial arrangement of substituents, making it an attractive scaffold for the design of compounds that can interact with biological targets with high specificity.
Historical Context of Azabicyclo[3.1.0]hexane Systems in Organic Synthesis
The synthesis of azabicyclo[3.1.0]hexane frameworks has been a subject of interest for several decades, driven by their presence in natural products and their potential as pharmaceutical intermediates. Early synthetic strategies often involved multi-step sequences and the use of classical cyclization reactions. For instance, intramolecular cyclopropanation reactions and thermal or photochemical rearrangements of unsaturated precursors were among the initial methods explored for constructing this bicyclic core. acs.org
The development of more efficient and stereoselective methods has been a continuous effort in the field. A significant advancement came with the use of transition-metal-catalyzed reactions, which allowed for greater control over the stereochemistry of the cyclopropane ring formation. mdpi.com For example, the intramolecular cyclopropanation of allylic diazoacetamides catalyzed by rhodium(II) complexes has emerged as a powerful tool. Another notable approach involves the rearrangement of spirocyclic epoxides, providing access to substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net The synthesis of trovafloxacin, an antibacterial agent, highlighted the industrial importance of the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system and spurred the development of scalable synthetic routes. rsc.org
Current Research Landscape and Academic Significance of this compound and its Analogues
The academic and industrial interest in this compound and its analogues remains high, primarily due to their role as key intermediates in the synthesis of complex molecules with significant biological activity. A notable example is the use of a 2-azabicyclo[3.1.0]hexanone derivative in the synthesis of a potent and selective inhibitor of NF-κB inducing kinase (NIK), a target for autoimmune diseases and certain cancers. thieme-connect.com This synthesis showcased a streamlined approach using a catalytic, enantioselective C–H activation step to construct the densely functionalized chiral 2-azabicyclo[3.1.0]hexanone motif. thieme-connect.com
Current research often focuses on the development of novel, efficient, and stereoselective synthetic methodologies to access a diverse range of substituted this compound analogues. For instance, base-promoted intramolecular addition reactions of vinyl cyclopropanecarboxamides have been reported to yield highly substituted 3-azabicyclo[3.1.0]hexan-2-ones, a regioisomer of the title compound. mdpi.com Furthermore, the asymmetric synthesis of derivatives such as 2-azabicyclo[3.1.0]hexane-3-carboxylic acid from glutamic acid has been achieved through a sequence involving catalytic cyclization and an asymmetric Simmons-Smith reaction. sioc-journal.cnresearchgate.netsioc-journal.cn The structural rigidity and defined stereochemistry of these bicyclic systems make them valuable as constrained amino acid surrogates and scaffolds in drug discovery.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of 2-Azabicyclo[3.1.0]hexane
| Property | Value | Source |
| Molecular Formula | C₅H₉N | nih.gov |
| Molecular Weight | 83.13 g/mol | nih.gov |
| XLogP3 | 0.4 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 83.0735 g/mol | nih.gov |
| Monoisotopic Mass | 83.0735 g/mol | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
| Heavy Atom Count | 6 | nih.gov |
Table 2: Spectroscopic Data for a Representative Derivative: tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
| Data Type | Values | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 3.57–3.52 (m, 1H), 2.86 (dd, J = 18.8, 7.4 Hz, 1H), 2.53–2.45 (m, 1H), 1.52 (s, 9H), 1.48–1.44 (m, 1H), 1.02–0.95 (m, 1H), 0.44–0.40 (m, 1H) | thieme-connect.com |
| Mass Spectrum (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₆NO₃: 198.11; found: 198 | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-azabicyclo[3.1.0]hexan-4-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2 |
InChI Key |
WOWOZIKKNISHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1NCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 2 Azabicyclo 3.1.0 Hexan 4 One Scaffold and Derivatives
Construction of the Bicyclic Core
The synthesis of the 2-azabicyclo[3.1.0]hexan-4-one scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and substrate scope. These methods primarily involve the formation of the bicyclic system through intramolecular cyclization, intermolecular annulation, or cyclopropanation reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are powerful methods for constructing the this compound core, often providing high levels of stereocontrol. A notable example is the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. This transformation forges a new C–N bond to yield highly substituted and conformationally restricted aza[3.1.0]bicycles. The reaction proceeds under mild conditions with oxygen as the terminal oxidant and is tolerant of a range of functional aryl groups.
Another effective intramolecular approach is the base-promoted addition of vinyl cyclopropanecarboxamides. nih.gov This method provides access to conformationally restricted, highly substituted aza[3.1.0]bicycles. nih.gov For instance, the treatment of 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide with potassium tert-butoxide in DMF leads to the formation of 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one in good yield. nih.gov The reaction is sensitive to the nature of the base and solvent, with potassium tert-butoxide in DMF proving to be an effective combination. nih.gov The addition of a crown ether, such as 18-crown-6, can facilitate the reaction and lead to complete consumption of the starting material. nih.gov
| Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82 | ~1:1 |
| A variety of aryl-substituted vinyl cyclopropanecarboxamides | Corresponding aza[3.1.0]bicycles | 40-85 | 1:1 to 2:1 |
| N-Alkyl-substituted vinyl cyclopropanecarboxamide | Corresponding N-alkyl aza[3.1.0]bicycle | 85 | ~5:4 |
Intermolecular Annulation Strategies
Intermolecular annulation reactions provide a convergent approach to the 2-azabicyclo[3.1.0]hexane framework. One of the most common strategies involves a [3+2] cycloaddition process. rsc.org For instance, the reaction of maleimides with a suitable three-atom component can construct the fused pyrrolidine (B122466) and cyclopropane (B1198618) rings. rsc.org This method has been successfully employed for the synthesis of a variety of substituted 3-azabicyclo[3.1.0]hexane derivatives. rsc.org
A photochemical approach has also been developed for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. rsc.org This method involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are generated in situ from maleimides and CF₂H(CH₃)CHN₂. rsc.org This protocol is advantageous due to its operational simplicity, mild reaction conditions, and excellent functional group tolerance, providing the desired products in moderate to excellent yields. rsc.org
Cyclopropanation-Based Syntheses
Cyclopropanation of a pre-existing five-membered ring is a widely used and effective strategy for the synthesis of the 2-azabicyclo[3.1.0]hexane core. Various catalytic systems have been developed to achieve high levels of stereoselectivity in this transformation.
Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, providing stereoselective access to either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. The choice of dirhodium(II) catalyst and subsequent hydrolysis conditions can cleanly direct the reaction to the desired diastereomer with high selectivity, often without the need for chromatographic purification. Notably, this cyclopropanation can be achieved with very low catalyst loadings (as low as 0.005 mol%).
| Catalyst | Catalyst Loading (mol%) | Yield (%) | exo:endo Ratio |
|---|---|---|---|
| Rh₂(esp)₂ | 0.005 | 76 | Not specified |
| Rh₂(S-TPPTTL)₄ | 0.005 | 59 | 24:75 |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 70 | 17:83 |
Palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones offers a practical and scalable route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives. This method generally proceeds with high yields and diastereoselectivities, and the major diastereoisomers can be readily isolated by silica (B1680970) gel chromatography.
The Simmons-Smith reaction and its modifications represent a classic and reliable method for the cyclopropanation of alkenes. wikipedia.orgnih.gov In the context of this compound synthesis, a modified Simmons-Smith reaction can be employed for the construction of the cyclopropane ring on a pyrrolidine precursor. researchgate.net For example, the synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids has been achieved from glutamic acid via a synthetic sequence that includes an asymmetric Simmons-Smith reaction as a key step. sioc-journal.cn The reaction time in the Simmons-Smith step can influence the ratio of cis to trans isomers, with a ratio of 6:1 being achieved after 19.5 hours in one reported synthesis. sioc-journal.cn The Furukawa modification, which utilizes diethylzinc (B1219324) and diiodomethane, is a common variant of the Simmons-Smith reaction. tcichemicals.com
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions represent a powerful class of reactions for the construction of five-membered heterocyclic rings. These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to a cycloadduct. In the context of synthesizing the azabicyclo[3.1.0]hexane core, this strategy has been effectively employed through various dipole and dipolarophile combinations.
Azomethine Ylide Cycloadditions to Cyclopropenes
A reliable and efficient method for synthesizing the 3-azabicyclo[3.1.0]hexane framework involves the [3+2] cycloaddition of azomethine ylides with cyclopropenes. nih.govbeilstein-journals.orgresearchgate.net Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the reaction of α-amino acids with carbonyl compounds. nih.govbeilstein-journals.org These reactive intermediates are then trapped by cyclopropenes, acting as dipolarophiles, to yield the desired bicyclic structure. nih.govbeilstein-journals.org
This methodology has been successfully applied in one-pot, three-component reactions, affording complex spiro-fused azabicyclo[3.1.0]hexane derivatives in good to high yields and with excellent diastereoselectivity. researchgate.netrsc.org For instance, the reaction between 1,2-diphenylcyclopropene and the azomethine ylide generated from ninhydrin (B49086) and proline proceeds smoothly to form the corresponding bis-spiro 3-azabicyclo[3.1.0]hexane adduct. beilstein-journals.org
The versatility of this approach is demonstrated by the wide range of carbonyl compounds and α-amino acids that can be utilized, including isatin, alloxan, and tryptanthrin (B1681603) derivatives. nih.govresearchgate.net The reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide, the protonated form of Ruhemann's purple, yields bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity. nih.govbeilstein-journals.org
Below is a table summarizing selected examples of this reaction:
| Carbonyl Source | α-Amino Acid | Cyclopropene (B1174273) | Product | Yield | Diastereoselectivity | Ref |
| Ninhydrin | Proline | 1,2-Diphenylcyclopropene | bis-spiro 3-azabicyclo[3.1.0]hexane | 78% | High | beilstein-journals.org |
| 11H-indeno[1,2-b]quinoxalin-11-one | Various α-amino acids | Various cyclopropenes | spiro-fused azabicyclo[3.1.0]hexane | Good to high | Excellent | rsc.org |
| Alloxan | Various α-amino acids | 3-R-1,2-diphenylcyclopropenes | spirobarbiturate-3-azabicyclo[3.1.0]hexanes | Moderate to good | Excellent | researchgate.net |
Cycloadditions with Nitrile Oxides for Oxa-Azabicyclic Systems
Nitrile oxides are another class of 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolines. nih.govyoutube.com This reaction has been adapted to synthesize oxa-azabicyclic systems, which are analogues of the azabicyclo[3.1.0]hexane scaffold. The intramolecular version of this reaction, known as INOC (intramolecular nitrile oxide cycloaddition), is particularly powerful as it allows for the simultaneous formation of two rings. mdpi.com
The synthesis of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates has been achieved through the reaction of silyl-protected enoldiazoacetates with benzonitrile-N-oxides bearing electron-withdrawing substituents. nih.gov These reactions provide a direct route to the core 2-oxa-6-azabicyclo[3.1.0]hexane structure. nih.gov The generation of nitrile oxides can be performed in situ from aldoximes using reagents like bleach or from oxime halides under basic conditions. mdpi.comnih.gov Recent advancements have shown that water-assisted generation of nitrile oxides can proceed under mild acidic conditions, offering a greener alternative. nih.gov
The cycloaddition of nitrile oxides to cyclic alkenes, such as those embedded in bicyclic systems, often proceeds with excellent stereoselectivity. nih.gov This strategy provides access to highly functionalized and structurally complex heterocyclic compounds. rsc.org
Stereocontrolled Synthesis and Enantiopure Access
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. Several strategies have been developed to access enantiopure or diastereomerically enriched this compound derivatives.
Asymmetric Catalysis
Asymmetric catalysis offers an elegant and efficient route to enantiomerically enriched compounds. In the context of the azabicyclo[3.1.0]hexane skeleton, copper-catalyzed 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes have been particularly successful. beilstein-journals.orgnih.gov The use of a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex has enabled the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes. nih.gov This method allows for the direct synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers, including two all-carbon quaternary centers, as single isomers in excellent yields (up to 99%) and high enantioselectivities (97->99% ee). nih.gov
Another important catalytic method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov This reaction can be performed with very low catalyst loadings (as low as 0.005 mol %) and, by selecting the appropriate rhodium catalyst, can be directed to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov
The asymmetric Simmons-Smith reaction has also been employed for the synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids, achieving a diastereomeric excess (de) value of 72%. sioc-journal.cn
Diastereoselective Control in Cyclization Pathways
Many of the synthetic routes to the azabicyclo[3.1.0]hexane core exhibit a high degree of inherent diastereoselectivity. The 1,3-dipolar cycloaddition of azomethine ylides to substituted cyclopropenes consistently proceeds with high diastereofacial selectivity. nih.govbeilstein-journals.orgresearchgate.net For example, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide affords the corresponding cycloadducts with excellent control over the relative stereochemistry. nih.govbeilstein-journals.org The stereochemical outcome of these reactions has been confirmed through X-ray analysis of the products. beilstein-journals.org
In the dirhodium(II)-catalyzed cyclopropanation, the choice of catalyst ligand is crucial for controlling the diastereoselectivity. For instance, using Rh₂(OAc)₄ typically favors the formation of the exo-cycloadduct, while catalysts like Rh₂(esp)₂ can be used to produce the endo-isomer, especially after subsequent hydrolysis steps. nih.gov This catalyst-controlled diastereoselectivity allows for access to either isomer from the same starting materials. nih.gov
The table below highlights the diastereoselective outcomes of selected reactions:
| Reaction Type | Catalyst / Reagents | Substrate | Diastereomeric Ratio (exo:endo) | Ref |
| Cyclopropanation | Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | >20:1 | nih.gov |
| Cyclopropanation | Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | 1:19 | nih.gov |
| 1,3-Dipolar Cycloaddition | N-protonated Ruhemann's purple | 3-methyl-3-phenylcyclopropene (B8295009) | High diastereofacial selectivity | beilstein-journals.org |
Chiral Pool and Auxiliary Strategies
The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. (S)-Pyroglutamic acid and glutamic acid are common starting points for the synthesis of chiral pyrrolidine and azabicyclo[3.1.0]hexane derivatives. sioc-journal.cnjst.go.jp For example, chiral 4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from (S)-pyroglutamic acid. jst.go.jp Similarly, (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been prepared from glutamic acid through a sequence involving cyclization, asymmetric Simmons-Smith reaction, and hydrolysis. sioc-journal.cn
Chiral auxiliary strategies involve temporarily incorporating a chiral moiety into the substrate to direct the stereochemical outcome of a reaction. While direct examples for the this compound core are less common in the provided context, the principle is well-established in related syntheses. For instance, chiral dioxazaborocine auxiliaries have been used to achieve enantioselective synthesis of 3,5-disubstituted isoxazolines via nitrile oxide cycloaddition, demonstrating the potential of auxiliary-controlled methods in related heterocyclic chemistry. nih.gov
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer powerful and often elegant pathways to complex molecular architectures from simpler precursors. For the synthesis of the 2-azabicyclo[3.1.0]hexane system, several rearrangement strategies have been successfully employed, transforming readily available starting materials into the desired bicyclic core.
An unconventional and effective method for accessing the 2-azabicyclo[3.1.0]hexane skeleton involves the rearrangement of spirocyclic epoxide precursors. Specifically, the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been described as a route to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.netdntb.gov.ua This transformation provides a unique entry into the bicyclic system, demonstrating the utility of epoxide ring-opening and subsequent intramolecular cyclization.
The synthesis can be initiated from a suitable piperidone derivative, which undergoes a Corey-Chaykovsky reaction with a sulfur ylide to form the corresponding spirocyclic epoxide in high yield. researchgate.net Subsequent steps can then induce the rearrangement to furnish the desired 2-azabicyclo[3.1.0]hexane product. This methodology was successfully applied to a three-step synthesis of N-Boc-2,3-methano-beta-proline, starting from accessible reagents. researchgate.net
| Precursor Type | Reaction | Product | Overall Yield | Reference |
| 1-Oxa-6-azaspiro[2.5]octane derivative | Rearrangement | 5-Substituted 2-azabicyclo[3.1.0]hexane | 15% (for N-Boc-2,3-methano-beta-proline) | researchgate.net |
Thermal rearrangements of unsaturated bicyclic systems provide another strategic approach to the azabicyclo[3.1.0]hexane framework. The 2-azabicyclo[3.1.0]hex-3-ene ring system, for instance, has been shown to undergo thermal rearrangement. acs.org Gas-phase heating of N-carbomethoxy-2-azabicyclo[3.1.0]hex-3-ene at 285°C leads to the formation of N-carbomethoxy-1,2-dihydropyridine. researchgate.net This rearrangement is thought to involve a dipolar intermediate. researchgate.net
Studies on related bicyclo[3.1.0]hex-2-ene systems, such as the Δ2-thujenes, provide further insight into the mechanistic complexities of these thermal processes, which can involve intermediate diradicals. nih.gov Another relevant example is the thermal isomerization of ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate, which unexpectedly rearranges into a quinoxaline (B1680401) derivative, highlighting the diverse reactivity of these strained systems under thermal conditions. rsc.org The nature of the substituents and the specific reaction conditions are crucial in directing the outcome of these rearrangements. researchgate.net
| Starting Material | Conditions | Product | Key Finding | Reference |
| N-carbomethoxy-2-azabicyclo[3.1.0]hex-3-ene | Gas phase, 285°C | N-carbomethoxy-1,2-dihydropyridine | Rearrangement likely involves a dipolar species. | researchgate.net |
| N-carbomethoxy-6-carbethoxy-2-azabicyclo[3.1.0]hex-3-ene | Thermal | Dihydropyridine derivative | Substituents at C-6 influence the rearrangement pathway. | researchgate.net |
| Ethyl 5-nitro-4-phenyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene-1-carboxylate | Thermal | Quinoxaline derivative | An unusual rearrangement leading to a different heterocyclic system. | rsc.org |
The researchgate.netrsc.org-Wittig rearrangement is a valuable tool in organic synthesis for the stereoselective formation of carbon-carbon bonds. This rearrangement has been incorporated into synthetic sequences targeting azabicyclic structures. For example, a researchgate.netrsc.org-Wittig rearrangement was utilized in the synthesis of a 3-hydroxymethyl-4-methylenepiperidine, a key intermediate that can serve as a precursor for bicyclic systems. researchgate.net
In this specific application, a 4-hydroxymethyl-1,2,5,6-tetrahydropyridine was prepared from a 4-methylenepiperidine (B3104435) via an epoxide intermediate. Alkylation with tributyl(iodomethyl)tin yielded a stannylmethyl ether. Treatment of this ether with n-butyllithium at low temperatures induced the researchgate.netrsc.org-Wittig rearrangement to provide the desired 3-hydroxymethyl-4-methylenepiperidine, albeit in a modest yield of 43%. researchgate.net This demonstrates the potential of using Wittig-type rearrangements to install key functional groups and stereocenters in precursors destined for more complex azabicyclic structures.
Multi-Component and Cascade Reaction Sequences for Azabicyclo[3.1.0]hexane Ring Systems
Multi-component reactions (MCRs) and cascade sequences are highly efficient strategies for building molecular complexity in a single operation, adhering to the principles of atom and step economy. acs.org Several such approaches have been developed for the synthesis of the azabicyclo[3.1.0]hexane core.
A novel three-component reaction has been described for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives from aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water. acs.org While this yields a different isomer, it showcases the power of MCRs in constructing the core bicyclic structure. Cascade reactions, where a series of intramolecular transformations follow an initial intermolecular event, are also prominent. A diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors has been achieved in moderate to good yields. rsc.org Another approach involves a sequence of Sonogashira cross-coupling, 5-exo-dig cyclization, and ionic hydrogenation to produce 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereoselectivity. acs.org Furthermore, cascade reactions involving the addition of arylhydrazines to nitro-substituted butadienes have been shown to lead to highly functionalized pyrazoles containing a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. beilstein-journals.orgnih.gov
| Reaction Type | Key Steps | Product | Advantages | Reference(s) |
| Cascade Synthesis | Sonogashira coupling, 5-exo-dig cyclization, ionic hydrogenation | 4-Substituted 3-azabicyclo[3.1.0]hexan-2-ones | High diastereoselectivity (>95:5), good overall yields (76-91%) | acs.org |
| Cascade Synthesis | Addition of arylhydrazine to nitro-butadiene, elimination, tautomerization, intramolecular SNVin, HCl elimination | Pyrazoles with 6-amino-3-azabicyclo[3.1.0]hexane moiety | Access to highly functionalized, complex heterocycles | beilstein-journals.orgnih.gov |
| Three-Component Reaction | Aryl aldehyde, malononitrile, hydroxylamine hydrochloride | 1-Azabicyclo[3.1.0]hex-3-ene derivatives | Eco-friendly (in water), excellent yields, short reaction times | acs.org |
Functionalization Strategies During Core Construction
The biological activity of azabicyclo[3.1.0]hexane derivatives is highly dependent on their substitution pattern. Therefore, strategies that allow for the selective introduction of functional groups during the construction of the bicyclic core are of great importance.
The introduction of a ketone at the C-4 position is a key transformation for creating the this compound scaffold, a core element in some promising drug candidates. thieme.de Synthetic routes have been developed that specifically target this position.
One approach starts with a protected 2-azabicyclo[3.1.0]hexane, such as tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate. Oxidation of the C-3 methylene (B1212753) group, for example using RuO₂/NaIO₄, yields the corresponding 3-oxo derivative. thieme-connect.com This lactam can then be further functionalized. To introduce functionality at C-4, the 3-oxo intermediate can be hydroxylated. For instance, treatment of 2-methyl-2-azabicyclo[3.1.0]hexan-3-one with LiHMDS and bis(trimethylsilyl)peroxide (B35051) leads to the formation of 4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one. thieme-connect.com This 4-hydroxy intermediate is a direct precursor to the 4-oxo compound via oxidation. An even more direct route involves the oxidation of a 3-oxo precursor to a 3,4-dione. The synthesis of 2-methyl-2-azabicyclo[3.1.0]hexane-3,4-dione has been reported, providing direct access to the dicarbonyl scaffold, which can then be selectively manipulated. thieme-connect.com
| Starting Material | Reagents | Intermediate/Product | Purpose | Reference |
| tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | RuO₂·xH₂O, NaIO₄ | tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate | Introduction of C-3 ketone | thieme-connect.com |
| 2-Methyl-2-azabicyclo[3.1.0]hexan-3-one | LiHMDS, bis(trimethylsilyl)peroxide | 4-Hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one | Introduction of C-4 hydroxyl group, precursor to C-4 ketone | thieme-connect.com |
| 2-Methyl-2-azabicyclo[3.1.0]hexane-3,4-dione | N/A (synthesis reported) | 2-Methyl-2-azabicyclo[3.1.0]hexane-3,4-dione | Direct access to C-4 ketone functionality | thieme-connect.com |
Regioselective Introduction of Additional Substituents (e.g., difluoro groups)
The introduction of fluorine-containing functional groups, such as the difluoromethyl (CHF2) group, into heterocyclic scaffolds is a significant strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. While methods for the direct regioselective fluorination of the pre-formed this compound scaffold are not extensively documented, a notable and efficient photochemical methodology has been developed for the synthesis of the closely related 6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. nih.govnih.gov This approach introduces the difluoromethyl group at the C6 position during the construction of the bicyclic framework.
The key strategy involves a [3+2] cycloaddition reaction between an in situ generated difluoromethyl diazoalkane and an N-substituted maleimide (B117702), followed by photochemical denitrogenation of the resulting pyrazoline intermediate. nih.govnih.gov This process provides a practical route to difluoromethylated 3-azabicyclo[3.1.0]hexane systems with good yields and diastereoselectivity. nih.gov
The synthesis commences with the in situ generation of 1-difluoromethyl-diazoethane from 1-methyl-2,2-difluoroethanamine. nih.govresearchgate.net This is achieved by treatment with tert-butyl nitrite (B80452) and acetic acid. The resulting diazo species is then reacted with an N-substituted maleimide, such as 1-benzyl-1H-pyrrole-2,5-dione, in a [3+2] cycloaddition to form a difluoromethylated pyrazoline intermediate. nih.govresearchgate.net
Subsequent photochemical irradiation of the pyrazoline intermediate leads to the extrusion of nitrogen gas (N2) and the formation of a 1,3-biradical, which then recombines to form the desired cyclopropane ring of the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold. nih.govnih.gov This photochemical step is crucial and has been found to be more effective than thermal decomposition for the formation of the final product. nih.gov The reaction yields a mixture of trans and cis diastereoisomers, which can be separated by column chromatography. nih.gov
Optimization of the reaction conditions has shown that the choice of solvent and the power of the light source are critical factors in maximizing the yield of the desired products. nih.gov For instance, using acetonitrile (B52724) as the solvent and a high-power mercury lamp can significantly improve the total yield. nih.gov
The following table summarizes the key findings for the synthesis of 3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione:
| Entry | Starting Material (Maleimide) | Diazo Precursor | Key Reagents | Solvent | Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Benzyl-1H-pyrrole-2,5-dione | 1-Methyl-2,2-difluoroethanamine | t-BuONO, AcOH | Toluene | Photochemical (500W lamp), 24h | trans- and cis-3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 51 | 78:22 |
| 2 | 1-Benzyl-1H-pyrrole-2,5-dione | 1-Methyl-2,2-difluoroethanamine | t-BuONO, AcOH | MeCN | Photochemical (500W lamp), 24h | trans- and cis-3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 70 | 80:20 |
| 3 | 1-Benzyl-1H-pyrrole-2,5-dione | 1-Methyl-2,2-difluoroethanamine | t-BuONO, AcOH | MeCN | Photochemical (1000W lamp), 28h | trans- and cis-3-benzyl-6-methyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 82 | 80:20 |
This photochemical approach represents an effective method for accessing difluoromethyl-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, which are valuable building blocks for further synthetic transformations and for the exploration of their potential in various fields of chemistry.
Reactivity and Chemical Transformations of 2 Azabicyclo 3.1.0 Hexan 4 One Derivatives
Ring-Opening Reactions
The strained nature of the 2-azabicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, which can proceed via cleavage of either the aziridine (B145994) or the cyclopropane (B1198618) ring. The selectivity of these reactions is often dictated by the nature of the reagents and the substitution pattern on the bicyclic core.
Nucleophilic Ring Opening of Aziridine Moieties in Azabicyclo[3.1.0]hexane Analogs
The aziridine ring within the azabicyclo[3.1.0]hexane framework is a key reactive site. Its opening provides access to substituted pyrrolidine (B122466) and piperidine (B6355638) derivatives. nih.govresearchgate.net The process is often initiated by activating the aziridine nitrogen, followed by nucleophilic attack.
Under acid-catalyzed conditions, various nucleophiles, including water, methanol, acetic acid, and acetylthiol, can open the aziridine ring. acs.org These reactions are typically both regioselective and stereoselective. For instance, the reaction of 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohols and ethers with nucleophiles proceeds via an SN2 mechanism to yield trans,trans-trisubstituted cyclopentenes exclusively. acs.org
The formation of bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[3.1.0]hexane tosylate, creates a highly electrophilic intermediate. nih.gov Subsequent attack by a nucleophile can occur at either the bridge or bridgehead carbon, leading to ring-expanded products like substituted pyrrolidines and piperidines in a regio- and stereospecific manner. nih.gov The choice of nucleophile and the specific structure of the bicyclic system determine the outcome of the ring expansion. nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Substrate Analog | Nucleophile/Reagent | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 6-Alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl ethers | H₂O, MeOH, AcOH, AcSH | trans,trans-Trisubstituted cyclopentenes | Acid-catalyzed, stereoselective SN2 ring opening. | acs.org |
| 2-(Tosyl-oxybutyl)aziridine precursor | Internal N-attack, then external nucleophile | Substituted piperidines and azepanes | Forms a stable bicyclic aziridinium ion intermediate that undergoes selective ring expansion. | nih.gov |
| 3-Oxa-6-azabicyclo[3.1.0]hexane | Amines | Diamino alcohol derivatives | The strained aziridine ring undergoes nucleophilic attack by amines. | vulcanchem.com |
Selective Cleavage of Cyclopropane and Azacyclic Bonds
While the aziridine ring is often the primary site of reactivity, the cyclopropane ring can also be selectively cleaved under specific conditions. Thermal or acid-catalyzed rearrangements can induce the cleavage of the C-C bonds of the cyclopropane. For example, the thermal rearrangement of the 2-azabicyclo[3.1.0]hex-3-ene ring system leads to the formation of dihydropyridines. acs.org
In some transformations, the cyclopropane ring remains intact, highlighting the selective reactivity of the aziridine portion. For instance, palladium-catalyzed transannular C–H arylation of 3-azabicyclo[3.1.0]hexane occurs at a C-H bond remote from the nitrogen, leaving the bicyclic core untouched. bohrium.com Similarly, acid-catalyzed thermal rearrangements of certain N-aryl 2-azabicyclo[3.1.0]hexanes can lead to the formation of polycyclic aminocyclobutane systems through a complex cascade that involves initial cleavage of the azacyclic portion while the cyclopropane participates in the rearrangement. researchgate.net
Functional Group Interconversions and Derivatization at the Ketone Moiety
The ketone at the C-4 position offers a versatile handle for introducing a variety of functional groups and for further molecular modifications.
Reactions at the Carbonyl Group (C-4)
The carbonyl group in 2-azabicyclo[3.1.0]hexan-4-one derivatives can undergo standard ketone reactions. A key transformation is its reduction to the corresponding alcohol. This is a crucial step in the synthesis of certain bioactive molecules, where the resulting hydroxyl group can be further functionalized or can influence the molecule's stereochemistry.
In one synthetic route, a 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate was synthesized, and in a later step, the ketone was converted to a thioketal, which was subsequently oxidized as part of the construction of a complex inhibitor molecule. thieme-connect.com This demonstrates the utility of the C-4 ketone as a precursor to other functionalities.
Alpha-Functionalization of the Ketone
The carbon atoms adjacent to the ketone (the α-positions) are activated towards deprotonation and subsequent reaction with electrophiles. The formation of an enolate or enamine intermediate allows for the introduction of substituents at these positions. researchgate.net
While direct studies on the α-functionalization of this compound are not extensively detailed in the provided context, the principles of enolate chemistry are applicable. For instance, in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides proceeds through an enolate-like intermediate to form the bicyclic system. mdpi.com This highlights the accessibility of the α-proton for deprotonation. Such strategies are crucial for building molecular complexity around the core scaffold. researchgate.net
Skeletal Rearrangements and Reactivity Divergence
The strained 2-azabicyclo[3.1.0]hexane skeleton is prone to various skeletal rearrangements, leading to a diverse array of new molecular frameworks. This reactivity can often be controlled by the choice of catalyst or reaction conditions, a concept known as divergent synthesis.
For example, reactions of silyl-protected enoldiazoacetates with nitrile oxides can yield either 2-oxa-6-azabicyclo[3.1.0]hexane derivatives or 5-arylaminofuran-2(3H)-ones. nih.gov The outcome is dependent on the electronic nature of the substituents on the nitrile oxide, with electron-withdrawing groups favoring the formation of the bicyclic aziridine product. nih.gov
Catalysis provides a powerful tool for controlling the reaction pathways. Lewis acids and Brønsted acids have been shown to direct the reactions of bicyclo[1.1.0]butanes (a related strained system) with quinones to produce completely different products: Lewis acids favor the formation of bicyclo[2.1.1]hexanes, while Brønsted acids lead to spirocyclic compounds. acs.org This principle of catalyst-controlled divergence has been applied to imine coupling partners to afford either azabicyclo[3.1.0]hexanes or cyclobutenyl amines. acs.orgacs.org Furthermore, gold(I) and cobalt(I) catalysts can steer the reactions of 1,6-enynes toward the formation of azabicyclo[3.1.0]hexane structures through unexpected rearrangement pathways. nih.gov
Acid-catalyzed thermal rearrangements of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives can result in either dihydroquinoline or complex polycyclic aminocyclobutane systems, depending on the substitution pattern and the precise reaction conditions. researchgate.net
Table 2: Examples of Skeletal Rearrangements and Divergent Reactivity
| Starting Material Type | Reagent/Catalyst | Product 1 | Product 2 | Controlling Factor | Reference |
|---|---|---|---|---|---|
| Enoldiazoacetate + Nitrile Oxide | - | 2-Oxa-6-azabicyclo[3.1.0]hexane | 5-Arylaminofuran-2(3H)-one | Substituent electronics on nitrile oxide. | nih.gov |
| Bicyclo[1.1.0]butane + Imine | Metal Catalyst | Azabicyclo[3.1.0]hexane | Cyclobutenyl amine | Choice of catalyst. | acs.orgacs.org |
| 1,6-Enyne | [Co(I)]+ Catalyst | Hydroalkenylation Product | Azabicyclo[3.1.0]hexane | Alkyne substituent size. | nih.gov |
| N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane | Acid (Thermal) | Dihydroquinoline derivative | Polycyclic aminocyclobutane | Substrate substitution and acid stoichiometry. | researchgate.net |
Substrate-Controlled Divergent Reaction Outcomes
The reactivity of this compound derivatives can be significantly influenced by the nature of the substituents on the bicyclic core. This substrate-dependent reactivity allows for divergent reaction pathways, where structurally similar starting materials yield different products under identical reaction conditions.
A notable example of substrate-controlled divergence is observed in the catalytic reactions of silyl-protected enoldiazoacetates with nitrile oxides. The electronic properties of the substituents on the benzonitrile-N-oxide reactant determine the final product. When benzonitrile-N-oxides bear electron-withdrawing groups, the reaction yields 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates. nih.gov In contrast, the presence of electron-donating groups on the same reactant leads to the formation of 5-arylaminofuran-2(3H)-ones. nih.gov This divergence is attributed to the electronic effects influencing the stability of key intermediates in the reaction pathway.
Similarly, in 1,3-dipolar cycloaddition reactions, the choice of the dipolarophile can direct the reaction towards different isomeric products. For instance, the reaction of the stable azomethine ylide, protonated Ruhemann's purple, with various cyclopropene (B1174273) derivatives leads to the formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. beilstein-journals.org The reactivity of the cyclopropene dipolarophile is influenced by its substituents, with electron-withdrawing groups on the cyclopropene affecting its activity. beilstein-journals.org
Furthermore, catalyst-controlled divergent synthesis has been explored with bicyclo[1.1.0]butane (BCB) derivatives, which can lead to the formation of azabicyclo[3.1.0]hexanes among other products. acs.org The choice of imine as a coupling partner with BCBs can result in either azabicyclo[3.1.0]hexanes or cyclobutenyl amines, showcasing how the structure of a reactant can dictate the final chemical entity. acs.org
The following table summarizes the substrate-controlled divergent outcomes in reactions involving precursors to azabicyclo[3.1.0]hexane systems:
Table 1: Substrate-Controlled Divergent Reactions
| Reactants | Catalyst/Conditions | Product 1 (with specific substrate features) | Product 2 (with specific substrate features) |
|---|---|---|---|
| Silyl-protected enoldiazoacetates + Benzonitrile-N-oxides | Rh₂(pfb)₄ | 3-Oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates (with electron-withdrawing groups on benzonitrile-N-oxide) nih.gov | 5-Arylaminofuran-2(3H)-ones (with electron-donating groups on benzonitrile-N-oxide) nih.gov |
| Protonated Ruhemann's purple + Cyclopropene derivatives | - | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts (with less active dipolarophiles like amides and nitriles) beilstein-journals.org | - |
| Bicyclo[1.1.0]butane amides + Azadienes | Cu(I) or Au(I) | Bicyclo[2.1.1]hexanes (Cu(I) catalyzed) nih.gov | Cyclobutenes (Au(I) catalyzed) nih.gov |
Rearrangement Pathways under Specific Reaction Conditions
The 2-azabicyclo[3.1.0]hexane framework is susceptible to various rearrangement reactions, which can be triggered by thermal or acidic conditions. These rearrangements often lead to the formation of new heterocyclic systems, expanding the synthetic utility of this scaffold.
One such rearrangement involves the thermal treatment of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives. researchgate.net Depending on the reaction conditions and the substitution pattern on the aromatic ring, these substrates can rearrange to form either dihydroquinoline or polycyclic aminocyclobutane derivatives. researchgate.net The reaction can be carried out under standard thermal conditions or with microwave activation. researchgate.net
An unusual rearrangement has also been reported for a 1-oxa-6-azaspiro[2.5]octane derivative, which upon treatment with specific reagents, rearranges to afford novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net This transformation provides a synthetic route to compounds like N-Boc-2,3-methano-beta-proline. researchgate.net
The thermal rearrangement of the 2-azabicyclo[3.1.0]hex-3-ene ring system has also been investigated, leading to the formation of different nitrogen-containing heterocycles. acs.org These rearrangements are driven by the release of ring strain and the formation of more stable aromatic or pseudo-aromatic systems.
The following table details specific rearrangement pathways of 2-azabicyclo[3.1.0]hexane derivatives and related structures:
Table 2: Rearrangement Pathways of 2-Azabicyclo[3.1.0]hexane Derivatives
| Starting Material | Conditions | Rearranged Product(s) |
|---|---|---|
| N-(ortho-Vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives | Thermal (reflux in chlorobenzene) or microwave activation, with or without acid catalysis | Dihydroquinoline derivatives or Polycyclic aminocyclobutane derivatives researchgate.net |
| 1-Oxa-6-azaspiro[2.5]octane derivative | Not specified | 5-Substituted 2-azabicyclo[3.1.0]hexanes researchgate.net |
Advanced Applications of 2 Azabicyclo 3.1.0 Hexan 4 One As Chiral Building Blocks and Synthetic Scaffolds
Utility in the Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics
The modification of peptides to create peptidomimetics is a key strategy for developing therapeutic molecules with improved stability and structural constraints. semanticscholar.org The 2-azabicyclo[3.1.0]hexane framework is instrumental in this area, particularly in the synthesis of conformationally restricted amino acids that mimic the turns and secondary structures of natural peptides. semanticscholar.orgd-nb.info
Precursors to Methanoprolines and Methanopipecolic Acid Analogues
2-Azabicyclo[3.1.0]hexan-4-one derivatives are key precursors for synthesizing methanoprolines and methanopipecolic acid analogues, which are conformationally constrained mimics of proline and pipecolic acid, respectively. d-nb.infomsu.ruresearchgate.net These unnatural amino acids are valuable in drug discovery for their ability to induce specific secondary structures in peptides. d-nb.info
For instance, the synthesis of (1R,6S)-3,4-methanonipecotic acid, a cyclopropane-containing β-amino acid, has been achieved from (S)-malic acid in a multi-step synthesis. researchgate.net Another approach involves a Simmons-Smith cyclopropanation as a key step. researchgate.net Similarly, 2,3-methano-β-proline derivatives have been synthesized from 1-oxa-6-azaspiro[2.5]octane derivatives through an unusual rearrangement. researchgate.net The synthesis of various 2,3-methanoproline and 2,3-methanopipecolic acid analogues has also been reported. researchgate.net
An optimized, multigram synthesis of 2,4-methanoproline derivatives (2-azabicyclo[2.1.1]hexane-1-carboxylates) has been developed, highlighting the scalability of these processes for producing key building blocks. nuph.edu.uaresearchgate.net This method provides access to derivatives containing various functional groups like NH₂, COOH, CH₂NH₂, and CH₂F with orthogonal protection. nuph.edu.uanuph.edu.uaresearchgate.net
| Precursor/Intermediate | Target Amino Acid Analogue | Key Synthetic Step | Reference |
| 1-Oxa-6-azaspiro[2.5]octane derivative | N-Boc-2,3-methano-beta-proline | Rearrangement | researchgate.net |
| (S)-Malic acid | (1R,6S)-3,4-Methanonipecotic acid | Multi-step synthesis | researchgate.net |
| 4-Piperidone derivative | 2,3-methano-β-proline derivative | Corey-Chaykovsky reaction | researchgate.net |
| N-Benzyloxycarbonyl-2,3-dehydroproline tert-butyl ester | 2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid | Diazomethane treatment and photolysis | researchgate.net |
| Dichloride and diisopropyl malonate | Spiro-derivative for 2,4-methanoproline synthesis | Cyclization | nuph.edu.ua |
Role in the Construction of Complex Organic Molecules
The 2-azabicyclo[3.1.0]hexanone core serves as a versatile starting point for the synthesis of more intricate organic molecules. Its inherent strain and functionality allow for a variety of chemical transformations, leading to diverse and complex structures.
A notable application is in the synthesis of an inhibitor for NF-κB Inducing Kinase (NIK), a key regulator of immune functions. thieme-connect.com The synthesis was streamlined from 13 to 7 linear steps by employing a catalytic, enantioselective C-H activation. thieme-connect.com This highlights the efficiency that can be gained by leveraging the reactivity of the azabicyclo[3.1.0]hexanone scaffold.
The synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones has been achieved through a copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with various alkynes, followed by a 5-exo-dig cyclization. nih.gov This method provides access to a range of substituted bicyclic lactams.
Design and Synthesis of Rigid Scaffolds for Chemical Probe Development
The rigid, three-dimensional nature of the 2-azabicyclo[3.1.0]hexane framework makes it an excellent scaffold for the design of chemical probes. smolecule.com These probes are crucial tools in chemical biology for studying receptor interactions and enzyme activities. smolecule.com The defined orientation of substituents on this scaffold can lead to highly selective interactions with biological targets. smolecule.com
For example, 1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one, a related bicyclic compound, is utilized as a chemical probe due to its rigid structure which can be functionalized for selective binding. smolecule.com The unique bicyclic structure of these compounds provides an excellent framework for accessing binding sites of proteins like kinases while maintaining selectivity. smolecule.com
Strategies for Assembling Structurally Diverse Compound Libraries
The development of efficient synthetic routes to this compound derivatives has enabled the creation of structurally diverse compound libraries for high-throughput screening in drug discovery. nih.gov These libraries explore the chemical space around this privileged scaffold, increasing the probability of identifying novel bioactive molecules.
One strategy involves the copper-free Sonogashira coupling followed by cyclization, which allows for the introduction of a wide variety of aryl and heteroaryl groups. nih.gov Subsequent Pictet-Spengler cyclizations of the resulting enamides can generate new 3-azabicyclo[3.1.0]hexan-2-ones with a quaternary stereocenter, further expanding the structural diversity. nih.gov
Another approach utilizes a three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride to synthesize 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method is noted for its simplicity, high yields, and use of readily available starting materials. acs.org
| Library Synthesis Strategy | Key Reaction | Resulting Scaffold | Reference |
| Copper-free Sonogashira coupling and cyclization | Sonogashira coupling, 5-exo-dig cyclization | Substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones | nih.gov |
| Pictet-Spengler cyclization of enamides | Pictet-Spengler cyclization | 3-Azabicyclo[3.1.0]hexan-2-ones with a quaternary stereocenter | nih.gov |
| Three-component reaction | Condensation and cyclization | 1-Azabicyclo[3.1.0]hexane-3-ene derivatives | acs.org |
Theoretical and Computational Chemistry Studies of 2 Azabicyclo 3.1.0 Hexan 4 One Systems
Mechanistic Investigations of Reaction Pathways
Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for the formation of azabicyclo[3.1.0]hexane systems. A prominent example is the 1,3-dipolar cycloaddition of cyclopropenes to azomethine ylides, which has been studied in detail for the synthesis of isomeric 3-azabicyclo[3.1.0]hexane derivatives. semanticscholar.orgbeilstein-archives.org
The mechanism of the 1,3-dipolar cycloaddition reactions to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. semanticscholar.orgbeilstein-archives.org These calculations are crucial for identifying the transition states (TS) and understanding the stereoselectivity of the reaction.
For instance, the reaction between the protonated form of Ruhemann's purple (a stable azomethine ylide) and 3-methyl-3-phenylcyclopropene (B8295009) was analyzed. Two possible transition states, TS-A (endo) and TS-B (exo), were located. The calculations revealed that the Gibbs free energy of activation for the endo pathway (TS-A) was lower than for the exo pathway (TS-B), consistent with the experimentally observed stereoselectivity. semanticscholar.org
A plausible mechanism for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives involves the [3 + 2] cycloaddition of a diazo compound with a maleimide (B117702) to form a pyrazoline intermediate. nih.gov Subsequent photodenitrogenation proceeds through the cleavage of C–N bonds to give a 1,3-biradical, which then recombines to form the final cyclopropane (B1198618) diastereoisomers. nih.gov
Table 1: Calculated Activation Energies for Cycloaddition Transition States Note: Data is for the reaction of a stable azomethine ylide with 3-methyl-3-phenylcyclopropene to form a 3-azabicyclo[3.1.0]hexane system.
| Transition State | Pathway | Relative Gibbs Free Energy (kcal/mol) |
| TS-A | endo | 20.3 |
| TS-B | exo | 21.3 |
| TS-C | endo (invertomer) | 24.5 |
| TS-D | exo (invertomer) | 26.0 |
Energetic profiling maps the energy changes along a reaction coordinate, identifying intermediates and transition states. In the DFT study of the 1,3-dipolar cycloaddition, the relative Gibbs free energies of reactants, transition states, and products were calculated to construct a complete energy profile. beilstein-archives.org This profiling confirmed that the reaction is kinetically controlled, with the product distribution determined by the relative energies of the competing transition states. The calculations showed that the formation of the endo-cycloadduct is both kinetically and thermodynamically favored over the exo-product. beilstein-archives.org
Conformational Analysis of the Bicyclic System
The rigid bicyclo[3.1.0]hexane framework significantly restricts the possible conformations of the molecule. The five-membered ring in the 3-azabicyclo[3.1.0]hexane system can adopt either a "boat" or a "chair" conformation. The preferred conformation is influenced by the nature and stereochemistry of substituents on the ring. rsc.org
¹H NMR spectroscopic studies, supported by semiempirical (MNDOC) and ab initio (HF/6–31G*) calculations, were used to determine the conformation of various 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. rsc.org It was found that endo-3-methyl derivatives preferentially adopt a chair conformation. In contrast, the corresponding exo-diastereomers and N-demethyl compounds were found to favor a boat conformation. rsc.org These findings highlight the subtle interplay of steric and electronic effects in dictating the three-dimensional structure of this bicyclic system.
Prediction and Rationalization of Stereochemical Control
Computational methods are highly effective in predicting and explaining the stereochemical outcomes of reactions that form chiral centers. The high diastereofacial selectivity observed in the cycloaddition reactions to form 3-azabicyclo[3.1.0]hexane derivatives was rationalized by analyzing the transition state energies. semanticscholar.orgbeilstein-archives.org
As noted in section 5.1.1, the lower activation energy calculated for the endo transition state (TS-A) compared to the exo transition state (TS-B) correctly predicts the experimentally observed formation of the endo product as the major diastereomer. semanticscholar.org This stereochemical control is attributed to more favorable orbital interactions and reduced steric hindrance in the preferred transition state geometry.
Electronic Properties and Reactivity Correlations
The electronic properties of reactants, such as the energies of their frontier molecular orbitals (HOMO and LUMO), are key determinants of reactivity. For the 1,3-dipolar cycloaddition forming 3-azabicyclo[3.1.0]hexane systems, DFT calculations showed the reaction to be controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the azomethine ylide (HOMOcyclopropene–LUMOylide). semanticscholar.org
In a separate study on derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide using DFT simulations with the B3LYP/6-311G** basis set, the HOMO and LUMO energies were calculated to assess molecular stability and reactivity. nih.gov The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. These computational insights are valuable for designing new derivatives with desired electronic characteristics. nih.gov
Table 2: Calculated Frontier Orbital Energies Note: Data is for derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide and a reference compound.
| Compound | HOMO (eV) | LUMO (eV) |
| Compound 1 | -9.2 | -0.745 |
| Compound 2 | -9.3 | -0.658 |
| Boceprevir (Reference) | -9.6 | 0.008 |
Methodological Advances in Characterization for Research Purity and Structure Elucidation
High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation of novel derivatives of 2-azabicyclo[3.1.0]hexan-4-one. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of these bicyclic lactams. nih.gov One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are fundamental for identifying the types and numbers of protons and carbons in the molecule. For instance, in derivatives of 3-azabicyclo[3.1.0]hexane, the chemical shifts and coupling constants of the bridgehead protons can provide insights into the ring's conformation. beilstein-journals.org In one study, the proton of the NCH fragment of the cyclopropane (B1198618) ring in a 6-amino-3-azabicyclo[3.1.0]hexane derivative appeared as a triplet at 1.54 ppm, while the bridgehead protons showed a doublet of doublets at 1.35 ppm. beilstein-journals.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure by establishing correlations between neighboring protons (COSY) and between protons and carbons (HSQC, HMBC). nih.gov HMBC, in particular, is vital for identifying quaternary carbons and piecing together different fragments of the molecule. beilstein-journals.org Advanced NMR techniques have been instrumental in revising the structures of complex natural products, highlighting their power in unambiguous structure determination. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the analyte, which are then analyzed to determine the mass-to-charge ratio with high accuracy. This information is critical for confirming the molecular formula of newly synthesized derivatives. nih.govmdpi.com For example, the molecular formula of various substituted 2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates was confirmed using HRMS (ESI). nih.gov
The following table provides illustrative ¹H and ¹³C NMR data for a derivative of this compound, showcasing the type of information obtained from these techniques.
| Derivative | Technique | Chemical Shift (δ ppm) and Coupling Constants (J Hz) | Reference |
| Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ¹H NMR | 7.50 (m, 2H), 7.11 (m, 2H), 3.68 (s, 3H), 3.57 (d, J = 20.0 Hz, 1H), 3.01 (d, J = 20.0 Hz, 1H), 2.99 (bs, 1H) | nih.gov |
| Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | ¹³C NMR | 172.54, 166.69, 165.25 (d, J = 25.0 Hz), 129.94 (d, J = 8.0 Hz), 124.96 (d, J = 3.0 Hz), 116.21 (d, J = 22.0 Hz), 80.82, 53.85, 46.23, 35.82 | nih.gov |
| 1-(4-Chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | ¹H NMR | 7.42–7.09 (m, 8H, Ar-H), 4.60 (p, J = 6.0 Hz, 0.5H, minor, N-CH), 4.28 (q, J = 6.6 Hz, 1H, major, N-CH), 2.34 (s, 3H, major, Ar-CH3), 2.33 (s, 1.5H, minor, Ar-CH3), 2.02 (dd, J = 7.8, 4.2 Hz, 1H, major, CH), 1.56 (dd, J = 7.8, 4.8 Hz, 1H, major, CH2), 1.43 (dd, J = 7.8, 4.8 Hz, 0.5H, minor, CH2), 1.39 (d, J = 6.6 Hz, 3H, major, CH3), 1.28 (t, J = 4.8 Hz, 0.5H, minor, CH2), 1.23 (d, J = 4.2 Hz, 1H, major, CH2), 1.21 (d, J = 6.0 Hz, 1.5H, minor, CH3) | mdpi.com |
X-Ray Crystallography for Definitive Structural and Stereochemical Confirmation
While spectroscopic methods provide powerful insights into molecular structure, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. iucr.orgrsc.orgrsc.org This technique is particularly crucial for confirming the relative and absolute stereochemistry of chiral centers within the this compound framework and its derivatives.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, which is then used to construct a detailed model of the molecular structure.
Several studies have utilized X-ray crystallography to confirm the structures of bicyclic lactams. For example, the crystal structure of a bicyclic β-lactam derivative was established to confirm the conformation of the fused ring system. iucr.org In another instance, the crystal structure of a derivative of a bicyclic dipeptide mimetic was reported to confirm its intended conformation. rsc.orgrsc.org The structure of an inhibitor containing the 2-azabicyclo[3.1.0]hexanone motif was unambiguously confirmed by X-ray crystallography. thieme-connect.comthieme-connect.com The design and synthesis of novel bicyclic lactams as peptide mimics also relied on X-ray crystallographic analysis to confirm the conformational and stereochemical assignments. nih.gov
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which are invaluable for understanding the conformational preferences and potential intermolecular interactions of these molecules.
| Compound | Key Finding from X-ray Crystallography | Reference |
| rac-(2R,4S,6S*)-4-chloro-4-methyl-8-oxo-1-azabicyclo[4.2.0]octane-2-carboxylic acid methyl ester | The α-amino ester function and the Cl atom occupy an axial position in a chair-like piperidine (B6355638) ring. | iucr.org |
| Bicyclic dipeptide mimetic derivative | Confirmed the intended β-turn-inducing conformation. | rsc.orgrsc.org |
| NIK inhibitor containing a 2-azabicyclo[3.1.0]hexanone motif | Unambiguously confirmed the structure of the inhibitor. | thieme-connect.comthieme-connect.com |
| Gly L-Pro mimic lactam 6 | Confirmed the conformational and stereochemical assignment and revealed a twisted amide bond. | nih.gov |
| AmpC from Pseudomonas aeruginosa with a bicyclic boronate | Revealed the binding mode, showing it forms a tetrahedral boronate species. | rcsb.org |
Advanced Chromatographic Separations (e.g., Chiral HPLC, Preparative Chromatography) for Isolation and Analysis
The synthesis of this compound and its derivatives often results in mixtures of stereoisomers (enantiomers and diastereomers) or requires purification from reaction byproducts. Advanced chromatographic techniques are essential for the isolation, purification, and analysis of these compounds.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying compounds on a larger scale. nih.govoapi.int This method allows for the separation of the desired product from starting materials, reagents, and byproducts, yielding a highly pure sample for further studies. For example, preparative HPLC was used to purify final compounds in the synthesis of chiral cyclopropanes as selective nicotinic acetylcholine (B1216132) receptor partial agonists. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized and powerful technique for the separation of enantiomers. This is particularly important for compounds like this compound derivatives that contain stereocenters, as different enantiomers can exhibit distinct biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The enantiomeric excess (% ee) of a chiral compound can be accurately determined using this method. rsc.org For instance, the enantiomeric excess of novel 3-azabicyclo[3.1.0]hexanes was determined by HPLC with a chiral column. rsc.org Similarly, chiral HPLC analysis has been employed for the separation of other chiral pharmaceutical compounds. researchgate.net
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful enantioseparation.
| Technique | Application | Example | Reference |
| Preparative HPLC | Isolation and purification of final compounds. | Purification of chiral cyclopropane-containing nAChR ligands. | nih.gov |
| Preparative HPLC | Purification of synthesized analogues. | Used in the synthesis of CCG-IV analogues. | nih.gov |
| Chiral HPLC | Determination of enantiomeric excess. | Analysis of novel 3-azabicyclo[3.1.0]hexane derivatives. | rsc.org |
| Chiral HPLC | Enantioseparation of pharmaceutical compounds. | Analysis of milnacipran (B1663801) and its derivatives. | researchgate.net |
Future Directions and Emerging Research Avenues for 2 Azabicyclo 3.1.0 Hexan 4 One
Development of More Sustainable and Efficient Synthetic Processes
While numerous methods exist for the synthesis of 2-azabicyclo[3.1.0]hexane systems, a significant focus for future research will be the development of more sustainable and efficient synthetic processes. acs.org Current strategies often involve multiple steps, require stoichiometric reagents, and may generate significant waste. acs.orgthieme-connect.com Future efforts will likely prioritize the following:
Catalytic C-H Activation: The use of catalytic, enantioselective C-H activation has already shown promise in streamlining the synthesis of related azabicyclo[3.1.0]hexanone-containing inhibitors. thieme-connect.com Expanding this methodology to the direct synthesis of the 2-azabicyclo[3.1.0]hexan-4-one core could significantly reduce step counts and improve atom economy.
Low Catalyst Loadings: Recent advancements have demonstrated the feasibility of dirhodium(II)-catalyzed cyclopropanation with extremely low catalyst loadings (as low as 0.005 mol%) for the synthesis of related 3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.govacs.org Applying similar high-turnover catalytic systems to the synthesis of this compound derivatives would enhance the cost-effectiveness and environmental friendliness of these processes.
Flow Chemistry: The integration of flow chemistry offers opportunities for improved safety, scalability, and efficiency in the synthesis of diazo compounds, which are common precursors in cyclopropanation reactions to form the bicyclic core. nih.gov
Greener Solvents and Reagents: A shift towards the use of more environmentally benign solvents and reagents will be crucial. This includes exploring water-based reaction conditions and replacing hazardous reagents with safer alternatives. A novel three-component reaction in water has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, highlighting the potential for aqueous synthesis. acs.org
Exploration of Unprecedented Reactivity Modes and Novel Transformations
The strained cyclopropane (B1198618) ring fused to the pyrrolidinone core in this compound imparts unique reactivity that is yet to be fully explored. Future research will likely uncover novel transformations and reactivity patterns, leading to the synthesis of diverse and complex molecular architectures.
Ring-Opening Reactions: The inherent ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions. An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has been shown to provide access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net Further investigation into controlled ring-opening strategies could provide access to a variety of functionalized monocyclic and acyclic nitrogen-containing compounds.
[3+2] Cycloadditions: The 2-azabicyclo[3.1.0]hex-3-ene ring system can undergo thermal rearrangement. acs.org The development of [3+2] annulation processes using aminocyclopropanes and cyclopropenes presents a convergent approach to bicyclo[3.1.0]hexanes. rsc.org
Domino Reactions: The development of domino or tandem reaction sequences initiated by the unique reactivity of the this compound scaffold could enable the rapid construction of complex polycyclic systems from simple precursors. Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides is a known method to access aza[3.1.0]bicycles. mdpi.com
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The demand for large and diverse compound libraries for drug discovery and other applications necessitates the integration of modern automation and high-throughput techniques. bham.ac.uk
Automated Synthesis: The development of robust and reliable synthetic routes to this compound and its derivatives that are amenable to automated synthesis platforms will be a key area of focus. This will enable the rapid generation of large libraries of analogues for biological screening.
High-Throughput Screening: Coupling automated synthesis with high-throughput screening (HTS) will accelerate the discovery of new bioactive compounds based on the this compound scaffold. This approach has been successfully used to identify compounds with various biological activities.
In Silico Library Design: The use of computational tools for the in silico enumeration and filtering of virtual compound libraries based on the this compound scaffold will guide the synthesis of focused libraries with enhanced "drug-like" properties and structural diversity. bham.ac.uk
Rational Design of Next-Generation Bicyclic Azaketone Scaffolds
Building upon the knowledge gained from this compound, future research will focus on the rational design of novel bicyclic azaketone scaffolds with tailored properties. rsc.orgnih.govrsc.org
Scaffold Hopping and Bioisosteric Replacement: Researchers will explore "scaffold hopping" strategies to replace the this compound core with other bicyclic systems that maintain the desired spatial arrangement of functional groups but possess improved pharmacokinetic or pharmacodynamic properties.
Introduction of New Functional Groups: The incorporation of novel functional groups, such as fluorine or trifluoromethyl groups, into the this compound scaffold can significantly impact its biological activity and metabolic stability. researchgate.net
Peptidomimetics: The rigid conformation of the this compound scaffold makes it an excellent template for the design of peptidomimetics that can mimic the secondary structures of peptides and disrupt protein-protein interactions. rsc.orgnih.gov
Q & A
Synthetic Methodologies
Basic Question: Q. 1.1 What are common synthetic routes for 2-azabicyclo[3.1.0]hexan-4-one? A widely used method involves the ring-opening of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate derivatives under acidic conditions (e.g., HCl in 1,4-dioxane), yielding 2-azabicyclo[3.1.0]hexan-3-one with >90% efficiency . Key steps include Boc deprotection and purification via chromatography. Alternative routes employ cyclopropanation of α-isocyanoesters using transition-metal catalysts .
Advanced Question: Q. 1.2 How can enantioselective synthesis of this compound be achieved? Copper/chiral phosphoric acid dual catalysis enables intramolecular (1+2) cycloaddition of α-isocyanoesters, forming chiral 2-azabicyclo[3.1.0]hexanes with high enantiomeric excess (up to 99% ee). Critical factors include steric and electronic tuning of the phosphoric acid catalyst and control of α-aminocarbenoid intermediates . Asymmetric cyclopropanation via Simmons–Smith reactions or Rh-catalyzed methods are also reported, though stereochemical outcomes require rigorous optimization .
Structural Characterization
Basic Question: Q. 2.1 What spectroscopic techniques are used to confirm the bicyclic structure? NMR (¹H and ¹³C) is standard for confirming ring fusion and substituent positions. Key signals include deshielded carbonyl carbons (~210 ppm in ¹³C NMR) and bridgehead proton couplings (J ≈ 3–5 Hz). IR spectroscopy identifies ketone stretches (~1700 cm⁻¹) .
Advanced Question: Q. 2.2 How can computational modeling resolve conflicting stereochemical assignments? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, resolving ambiguities in NOESY or X-ray data. For example, discrepancies in bridgehead configurations can be clarified by comparing computed and experimental ¹³C NMR shifts .
Pharmacological Applications
Basic Question: Q. 3.1 What role does this scaffold play in drug discovery? The 2-azabicyclo[3.1.0]hexane core is a rigid, conformationally restricted β-proline mimetic. It enhances binding affinity in protease inhibitors (e.g., DPP-4 inhibitors like Saxagliptin) by enforcing bioactive conformations .
Advanced Question: Q. 3.2 How do structural modifications impact target selectivity? Substitution at C3 (e.g., carboxamide vs. nitrile groups) modulates hydrogen-bonding interactions with enzymes like DPP-4. SAR studies show that C3-cyano derivatives (e.g., Saxagliptin) exhibit 10-fold higher potency than carboxamide analogs due to improved hydrophobic pocket interactions .
Safety and Handling
Basic Question: Q. 4.1 What precautions are necessary for handling this compound? Use fume hoods and personal protective equipment (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Avoid inhalation of dust; store in sealed containers at room temperature .
Advanced Question: Q. 4.2 How can in vitro toxicity profiles be assessed for derivatives? High-throughput screening using HepG2 cells and Ames tests evaluates hepatotoxicity and mutagenicity. LC-MS/MS quantifies metabolic stability in microsomal assays, while ROS assays identify oxidative stress liabilities .
Analytical Challenges
Basic Question: Q. 5.1 What methods detect impurities in synthesized batches? HPLC-UV/HRMS with C18 columns (e.g., 5 µm, 250 × 4.6 mm) resolves regioisomeric byproducts. Impurities like Saxagliptin keto derivatives are quantified at 0.1% levels using gradient elution (ACN/0.1% TFA) .
Advanced Question: Q. 5.2 How are kinetic resolution issues addressed in asymmetric synthesis? Chiral stationary phases (e.g., Chiralpak IA) separate enantiomers for ee determination. Kinetic studies using Eyring plots (variable-temperature NMR) identify rate-limiting steps, such as carbenoid insertion barriers, guiding catalyst redesign .
Computational and Mechanistic Studies
Advanced Question: Q. 6.1 What computational tools model reaction mechanisms? DFT (Gaussian 16) and Molecular Dynamics (AMBER) simulate transition states, e.g., the [1,2]-hydride shift in cyclopropanation. NCI analysis visualizes non-covalent interactions stabilizing intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
